molecular formula C16H14N2O6 B13445293 Olsalazine Dimethyl Ester

Olsalazine Dimethyl Ester

Cat. No.: B13445293
M. Wt: 330.29 g/mol
InChI Key: UZCNQYSIBOPVEF-UHFFFAOYSA-N
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Description

Olsalazine Dimethyl Ester is a derivative of olsalazine, a compound primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), which is known for its anti-inflammatory properties. The esterification of olsalazine to form this compound modifies its chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olsalazine Dimethyl Ester typically involves the esterification of olsalazine. This process can be achieved by reacting olsalazine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Olsalazine Dimethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to revert to olsalazine.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo bond to amine groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Olsalazine and methanol.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives of olsalazine.

Scientific Research Applications

Olsalazine Dimethyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.

    Medicine: Explored as a potential prodrug for delivering mesalazine in a controlled manner.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of Olsalazine Dimethyl Ester is primarily related to its conversion to mesalazine. Mesalazine exerts its effects by inhibiting cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action helps alleviate inflammation in conditions like ulcerative colitis.

Comparison with Similar Compounds

Similar Compounds

    Mesalazine (5-aminosalicylic acid): The active form of olsalazine.

    Sulfasalazine: Another prodrug of mesalazine, used in the treatment of inflammatory bowel disease.

    Balsalazide: A prodrug that releases mesalazine in the colon.

Uniqueness

Olsalazine Dimethyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other mesalazine prodrugs. This esterification can potentially improve its stability and absorption profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate

InChI

InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3

InChI Key

UZCNQYSIBOPVEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O

Origin of Product

United States

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